12-Pentacosene
CAS No.:
Cat. No.: VC2419309
Molecular Formula: C25H50
Molecular Weight: 350.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H50 |
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Molecular Weight | 350.7 g/mol |
IUPAC Name | pentacos-12-ene |
Standard InChI | InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h23,25H,3-22,24H2,1-2H3 |
Standard InChI Key | BVGNABNQQZPWPX-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCC=CCCCCCCCCCCC |
Introduction
Chemical Structure and Properties
12-Pentacosene is a long-chain alkene belonging to the class of hydrocarbons characterized by the presence of a carbon-carbon double bond at the 12th position of a 25-carbon chain. The most commonly studied isomer is Z-12-Pentacosene (cis configuration), which features specific stereochemistry at the double bond.
Basic Chemical Identity
The fundamental chemical identity of 12-Pentacosene can be summarized in the following table:
Property | Value |
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Molecular Formula | C₂₅H₅₀ |
Molecular Weight | 350.7 g/mol |
IUPAC Name | (Z)-pentacos-12-ene |
Standard InChI | InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h23,25H,3-22,24H2,1-2H3/b25-23- |
Standard InChIKey | BVGNABNQQZPWPX-BZZOAKBMSA-N |
Canonical SMILES | CCCCCCCCCCCCC=CCCCCCCCCCCC |
Chemical Reactivity
As an alkene, 12-Pentacosene participates in typical addition reactions characteristic of compounds containing carbon-carbon double bonds. These reactions include:
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Hydrogenation
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Halogenation
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Hydration
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Oxidation
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Polymerization under appropriate conditions
The reactivity is primarily centered around the double bond, which serves as a nucleophilic site for various chemical transformations.
Natural Occurrence and Distribution
Biological Sources
12-Pentacosene is naturally found in certain plant species, where it plays various ecological roles. While the search results don't specify particular plant species containing this exact compound, related pentacosene isomers have been identified in:
Ecological Significance
In its natural context, 12-Pentacosene serves important ecological functions:
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It may participate in plant-insect interactions, potentially attracting pollinators to flowering plants
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It can function as a deterrent against herbivores, offering protective benefits to the host plant
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In insects, particularly ants, related pentacosene compounds serve as cuticular hydrocarbons that may function in communication and social organization
The specific configuration of the double bond (Z vs E) is often crucial for these biological activities, with the Z (cis) configuration typically demonstrating greater biological significance in ecological interactions.
Synthesis and Production
Laboratory Synthesis
While the search results don't provide specific synthesis methods exclusively for 12-Pentacosene, synthesis approaches for similar pentacosene isomers provide insight into possible routes. The compound can be synthesized using various laboratory techniques that typically involve:
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Wittig or Horner-Wadsworth-Emmons reactions to establish the double bond with specific stereochemistry
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Cross-coupling reactions using appropriate catalysts
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Reduction of corresponding alkynes followed by selective hydrogenation
The progress of these syntheses can be monitored using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Synthetic Challenges
The key challenges in the synthesis of 12-Pentacosene include:
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Achieving stereoselectivity (Z vs E configuration)
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Managing the long hydrocarbon chain's reactivity
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Purification of the final product from similar byproducts
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Scaling up production for research or commercial purposes
Biological Activities
Antioxidative Effects
Research has demonstrated that Z-12-Pentacosene exhibits antioxidative effects, making it a compound of interest in pharmacological research. This property suggests potential applications in:
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Preventing oxidative damage in biological systems
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Formulations aimed at reducing oxidative stress
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Therapeutic approaches targeting conditions characterized by excessive free radical production
Cytotoxic Properties
Z-12-Pentacosene also demonstrates cytotoxic effects, though these appear to be concentration-dependent and influenced by environmental factors. This property has implications for:
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Potential anti-cancer applications
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Development of selective toxicity agents
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Understanding the mechanism of cellular damage and protection
The dual nature of the compound—showing both protective (antioxidant) and potentially harmful (cytotoxic) effects—presents an interesting paradox that merits further investigation.
Analytical Detection and Characterization
Identification Methods
The identification and characterization of 12-Pentacosene typically employ several analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Infrared (IR) spectroscopy to confirm functional groups
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High-Performance Liquid Chromatography (HPLC) for purification and analysis
These techniques allow researchers to distinguish 12-Pentacosene from its isomers and confirm its structural characteristics.
Spectroscopic Properties
The spectroscopic fingerprint of 12-Pentacosene includes:
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Characteristic IR absorption for C=C stretching
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Distinctive NMR signals for the olefinic protons
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Mass spectral fragmentation patterns typical of long-chain alkenes
Comparative Analysis with Related Compounds
12-Pentacosene belongs to a family of structurally related compounds, including various positional and geometric isomers. Understanding the relationships between these compounds provides valuable insights into structure-activity relationships.
Isomeric Comparison
The following table compares 12-Pentacosene with other pentacosene isomers:
This comparison illustrates how the position and configuration of the double bond influence the compound's physical, chemical, and biological properties.
Related Functionality
Beyond isomeric variations, compounds with related functionality include:
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10,12-Pentacosanedione: A beta-diketone with the formula C₂₅H₄₈O₂, which introduces oxygen functionality to the carbon backbone
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13-dodecyl-12-pentacosene: A more complex derivative with additional alkyl substitution
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3,12-dimethylheptacosane: A structurally related alkane with methyl substitutions
Applications and Research Directions
Current Applications
Based on its properties, 12-Pentacosene has potential applications in:
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Pharmaceutical research exploring its antioxidative properties
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Agricultural chemistry, particularly in understanding plant-insect interactions
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Biochemical studies of membrane structure and function
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Chemical ecology research investigating signaling molecules
Future Research Directions
Promising areas for future investigation include:
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Detailed mechanism studies of its antioxidative and cytotoxic effects
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Structure-activity relationship analysis to optimize biological activity
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Development of synthetic analogs with enhanced properties
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Exploration of potential therapeutic applications
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Further ecological studies on its role in plant defense mechanisms
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